

In-Depth Technical Guide: Discovery and Synthesis of a Potent FAK Inhibitor

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Compound of Interest		
Compound Name:	Fak-IN-6	
Cat. No.:	B14901023	Get Quote

Foreword: The compound "**Fak-IN-6**" as specified in the topic query did not yield specific results in publicly available scientific literature. Therefore, this guide will focus on a well-characterized and potent pyrazolo[3,4-d]pyrimidine-based Focal Adhesion Kinase (FAK) inhibitor, PF-573228, as a representative molecule of this class. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors. It is a key regulator of cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with increased tumor progression, metastasis, and poor patient prognosis. This makes FAK a compelling target for the development of novel anticancer therapeutics.

Discovery of PF-573228

PF-573228 emerged from drug discovery efforts aimed at identifying potent and selective small-molecule inhibitors of FAK. The core chemical scaffold, a pyrazolo[3,4-d]pyrimidine, was identified as a promising starting point due to its structural similarity to the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases. Through structure-activity relationship (SAR) studies, researchers at Pfizer optimized this scaffold to achieve high affinity and selectivity for FAK.



Quantitative Biological Data

The biological activity of PF-573228 has been extensively characterized in both biochemical and cellular assays.

Parameter	Value	Assay Type
IC 50 vs. FAK	4 nM[1][2]	Cell-free kinase assay
Cellular p-FAK (Tyr397) Inhibition IC 50	30-100 nM[2]	Western Blot in various cell lines

Table 1: In vitro inhibitory activity of PF-573228 against FAK.

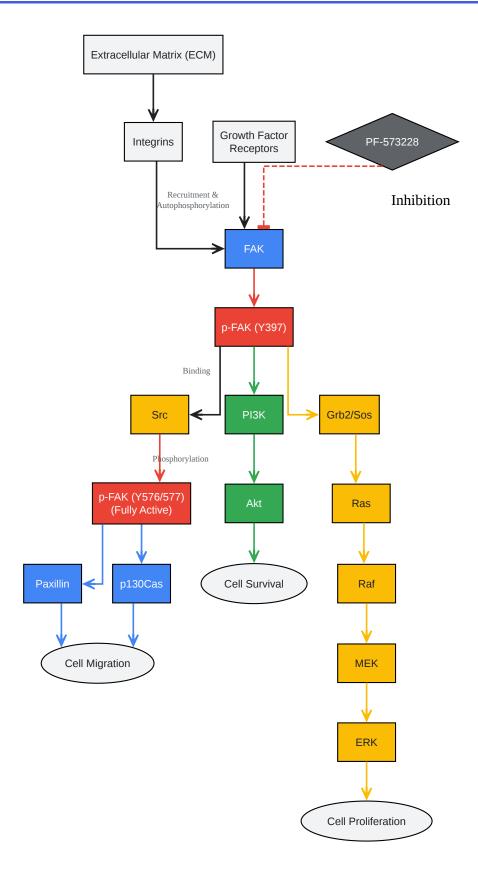
Cell Line	Assay	Effect of PF-573228
Various cancer cell lines	Cell Migration	Inhibition of serum and fibronectin-directed migration[1]
Neuroblastoma PDXs	Cell Viability	Significant decrease in survival and proliferation[3]
Neuroblastoma PDXs	Cell Invasion	Significant decrease in invasion[3]
4T1 breast carcinoma, ID8 ovarian carcinoma	Anchorage-independent growth	Promotion of apoptosis in suspended, spheroid, or softagar conditions

Table 2: Cellular effects of PF-573228.

Signaling Pathways and Experimental Workflow FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors to regulate key cellular processes.





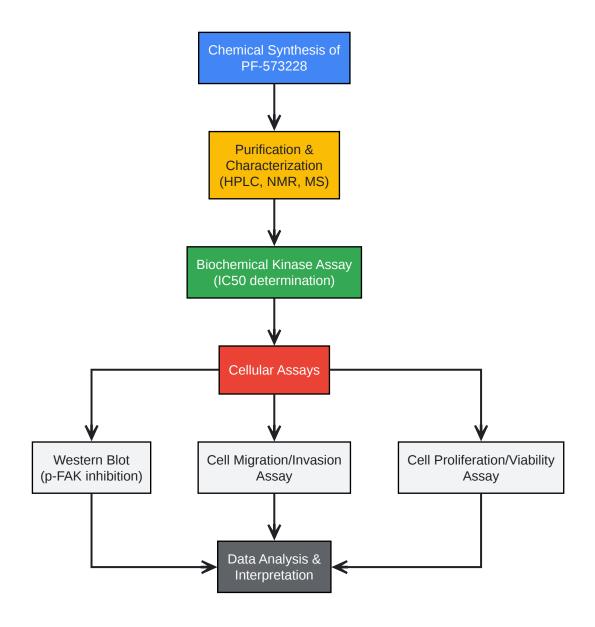
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Caption: FAK signaling cascade initiated by ECM and growth factors.



Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of FAK inhibitors like PF-573228.



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Caption: Workflow for synthesis and evaluation of FAK inhibitors.

Experimental Protocols Synthesis of PF-573228



A detailed, step-by-step synthetic protocol for PF-573228 is not readily available in the primary literature. However, based on the synthesis of structurally related 2,4-diaminopyrimidine and 1H-pyrazolo[3,4-d]pyrimidine derivatives, a plausible synthetic strategy can be outlined. The synthesis would likely involve a multi-step sequence, culminating in the coupling of the diaminopyrimidine core with the respective side chains. A key step would be a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to connect the pyrimidine core with the aniline and the substituted benzylamine moieties.

General Caution: The synthesis of such compounds should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.

FAK Kinase Inhibition Assay (Cell-Free)

This protocol is adapted from commercially available FAK kinase assay kits and published methodologies.[1][4]

- Reagents and Materials:
 - Recombinant human FAK (catalytic domain)
 - Poly(Glu, Tyr) 4:1 peptide substrate
 - ATP
 - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
 - PF-573228 stock solution in DMSO
 - ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
 - 384-well white assay plates
- Procedure:
 - 1. Prepare serial dilutions of PF-573228 in kinase reaction buffer.
 - 2. In a 384-well plate, add 2.5 μL of the diluted inhibitor or DMSO (vehicle control).



- 3. Add 2.5 μ L of a solution containing FAK enzyme and the peptide substrate in kinase reaction buffer.
- 4. Initiate the kinase reaction by adding 5 μ L of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for ATP.
- 5. Incubate the plate at 30°C for 60 minutes.
- 6. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- 7. Luminescence is measured using a plate reader.
- 8. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.

Cellular FAK Phosphorylation Assay (Western Blot)

This protocol describes the assessment of FAK autophosphorylation at Tyr397 in cultured cells. [3]

- Reagents and Materials:
 - Cancer cell line of interest (e.g., MDA-MB-231, PC-3)
 - Complete cell culture medium
 - PF-573228
 - RIPA lysis buffer supplemented with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and electrophoresis equipment
 - PVDF membrane and transfer apparatus
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- 1. Seed cells in 6-well plates and allow them to adhere overnight.
- 2. Treat the cells with various concentrations of PF-573228 or DMSO for a specified time (e.g., 2-24 hours).
- 3. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- 4. Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
- 5. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- 6. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- 7. Block the membrane with blocking buffer for 1 hour at room temperature.
- 8. Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
- 9. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- 10. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- 11. Strip the membrane and re-probe for total FAK and β -actin to ensure equal loading.
- 12. Quantify the band intensities to determine the inhibition of FAK phosphorylation.

Cell Migration Assay (Transwell Assay)



This protocol outlines a method to assess the effect of PF-573228 on cell migration.[5][6]

- Reagents and Materials:
 - Invasive cancer cell line
 - Serum-free cell culture medium
 - Complete cell culture medium (as a chemoattractant)
 - Transwell inserts with 8.0 μm pore size membranes
 - 24-well plates
 - o PF-573228
 - Crystal violet staining solution
 - Cotton swabs
- Procedure:
 - 1. Starve the cells in serum-free medium for 12-24 hours.
 - 2. Add complete medium (containing serum) to the lower chamber of the 24-well plate.
 - 3. Resuspend the starved cells in serum-free medium containing various concentrations of PF-573228 or DMSO.
 - 4. Seed the cell suspension into the upper chamber of the Transwell inserts.
 - 5. Incubate the plate at 37°C in a CO2 incubator for 12-24 hours.
 - 6. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - 7. Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.



- 8. Wash the inserts with water and allow them to air dry.
- 9. Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the number of migrated cells in several microscopic fields.

Conclusion

PF-573228 is a potent and selective inhibitor of Focal Adhesion Kinase with demonstrated activity in both biochemical and cellular models. Its pyrazolo[3,4-d]pyrimidine core represents a key scaffold in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, biological evaluation, and relevant experimental protocols for PF-573228, serving as a valuable resource for researchers in the field of cancer biology and drug discovery. Further investigation into this and similar compounds holds promise for the development of novel therapies targeting FAK-driven malignancies.

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